molecular formula C15H20N2O2 B4696446 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide

Cat. No.: B4696446
M. Wt: 260.33 g/mol
InChI Key: ADLGZQJJWBELOD-UHFFFAOYSA-N
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Description

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide is a synthetic substituted tryptamine derivative supplied for research and development purposes. This compound features a tryptamine backbone, a core structure found in numerous endogenous neurotransmitters and biologically active molecules . The structure consists of an indole ring system substituted with a methoxy group at the 6-position and an ethylamide side chain terminated with an isobutyramide group (2-methylpropanamide) . As part of the tryptamine chemical class, this compound is of significant research interest for neuroscientific and pharmacological studies. Substituted tryptamines are investigated for their potential interactions with various serotonin receptors and are utilized as important chemical tools for probing the central nervous system . The indole scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide spectrum of biological activities, making it a valuable template for exploratory research . Researchers can employ this compound in in vitro binding assays, structural biology studies, and as a building block for the synthesis of more complex molecules. The product is characterized by techniques such as 1 H NMR, 13 C NMR, and high-resolution mass spectrometry to ensure structural identity and high purity. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)15(18)16-7-6-11-9-17-14-8-12(19-3)4-5-13(11)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLGZQJJWBELOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyindole.

    Alkylation: The 6-methoxyindole undergoes alkylation with 2-bromoethylamine to form N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine.

    Amidation: The final step involves the reaction of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine with 2-methylpropanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at the indole’s 6-position is susceptible to oxidation under specific conditions. For example:

Reagent/Conditions Product Key Observations
KMnO₄ (acidic or neutral)N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-2-methylpropanamideDemethylation occurs, converting methoxy to hydroxyl .
CrO₃ (chromic acid)Potential ketone formation at the ethyl linkerLimited experimental data; theoretical.

The indole ring itself may undergo oxidation, though this is less common due to its aromatic stability.

Reduction Reactions

The amide group in the propanamide side chain can be reduced to form amines or alcohols:

Reagent/Conditions Product Notes
LiAlH₄ (anhydrous ether)N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamineConverts amide (–CONH–) to amine (–CH₂NH–) .
NaBH₄/I₂Secondary alcohol derivativePartial reduction observed in analogous compounds .

Electrophilic Substitution on the Indole Ring

The indole’s 3-position is inherently reactive toward electrophiles. Substituents at this position (e.g., ethyl-propanamide chain) may direct further substitution:

Reagent Position Product Conditions
HNO₃/H₂SO₄5- or 7-Nitro-indole derivative0–5°C, controlled nitration
Br₂ (in DCM or acetic acid)2- or 4-Brominated indole analogRoom temperature, catalytic

Steric hindrance from the ethyl-propanamide chain may limit substitution at adjacent positions.

Hydrolysis of the Amide Bond

The propanamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Mechanism
6M HCl, reflux2-methylpropanoic acid + 3-(2-aminoethyl)-6-methoxyindoleAcid-catalyzed cleavage .
NaOH (aq.), heatSodium salt of 2-methylpropanoic acid + amine byproductBase-promoted saponification.

a) Methoxy Group Demethylation

  • Reagents: BBr₃ (boron tribromide) in DCM.

  • Product: Hydroxy-indole derivative, enhancing polarity .

b) Amide Alkylation

  • Reagents: CH₃I (methyl iodide) in presence of NaH.

  • Product: N-methylated propanamide, altering steric and electronic properties.

Catalytic Cross-Coupling Reactions

The indole ring may participate in palladium-catalyzed coupling (e.g., Suzuki-Miyaura), though this requires halogenation at specific positions first. No direct experimental data exists for this compound, but analogous indoles show:

Reaction Catalyst Outcome
Suzuki couplingPd(PPh₃)₄Biaryl formation at brominated positions
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosIntroduction of amine groups

Critical Analysis of Sources

  • PubChem (CID 1794373) confirms hydrolysis and reduction pathways but lacks kinetic or thermodynamic data.

  • ACS Omega provides indirect evidence for indole reactivity in analogous systems.

  • Journal of Medicinal Chemistry highlights synthetic methods for related propanamides but does not address this compound specifically.

Gaps remain in catalytic and regioselective reaction data. Further studies using HPLC/MS and NMR kinetics are recommended to validate theoretical pathways.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide typically involves:

  • Preparation of 6-Methoxyindole : The starting material is 6-methoxyindole.
  • Alkylation : This compound undergoes alkylation with 2-bromoethylamine to form N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine.
  • Amidation : The final step involves reacting N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine with 2-methylpropanoyl chloride under basic conditions to yield the target compound.

Chemical Reactions

This compound can participate in various chemical reactions:

  • Oxidation : The methoxy group can be oxidized to a hydroxyl group.
  • Reduction : The carbonyl group in the propanamide can be reduced to an alcohol.
  • Substitution : Electrophilic substitution reactions can occur on the indole ring, leading to various derivatives.

Major Products from Reactions

Reaction TypeProduct
OxidationN-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-2-methylpropanamide
ReductionN-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanol
SubstitutionVarious substituted indole derivatives

Scientific Research Applications

This compound has several notable applications:

Chemistry

This compound serves as a building block for synthesizing more complex indole derivatives, which are crucial in developing new materials and pharmaceuticals.

Biology

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties , making it a candidate for further biological studies. Its interaction with specific molecular targets could modulate pathways involved in inflammation and cancer cell proliferation.

Medicine

Investigations into the therapeutic effects of this compound suggest potential applications in treating various diseases, particularly those related to inflammation and cancer.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives, including this compound:

  • Anti-Cancer Activity : Research has shown that compounds similar to this indole derivative exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Properties : Studies have demonstrated that certain indole derivatives can inhibit inflammatory pathways, suggesting that this compound may also possess similar effects.
  • Pharmacological Studies : The pharmacokinetics and mechanisms of action are under investigation to understand how this compound interacts with biological systems at the molecular level .

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The following table highlights structural differences and similarities between N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide and related compounds:

Compound Name Substituent on Indole Acyl Group (Propanamide) Key Properties/Applications Reference IDs
This compound 6-Methoxy 2-Methylpropanamide Potential serotonin receptor interaction
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide 6-Methoxy 3-Phenylpropanamide MW: 322.4; XLogP3: 3.5; Rf: 0.69
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide None (parent indole) 2-(6-Methoxynaphthalen-2-yl) Derived from naproxen; anti-inflammatory target
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide None 2-(6-Chloro-carbazol-2-yl) Antiproliferative potential (unreported)
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide None 2-(2,4-Dichlorophenyl)-2-methyl Melting point: 94–96°C; Rf: 0.68
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-isoindolyl)propanamide N/A 3-(4-Nitro-isoindolyl) Structural complexity: 395 (topological index)

Physicochemical Properties

  • LogP and Solubility : The 2-methylpropanamide group in the target compound contributes to moderate lipophilicity (predicted XLogP3 ~3.0), whereas naphthalene-containing analogs exhibit higher LogP due to aromatic hydrophobicity .
  • Melting Points : Substituents significantly affect melting points. For instance, dichlorophenyl derivatives (e.g., 25a) melt at 123–124°C, while fluorobenzyl analogs (25b) melt at 94–96°C .

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a methoxy group at the 6-position of the indole ring and a propanamide group, which contribute to its unique biological properties.

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 246.33 g/mol
  • CAS Number : 1353505-54-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 6-Methoxyindole : The starting material is synthesized.
  • Alkylation : The 6-methoxyindole undergoes alkylation with 2-bromoethylamine to form N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine.
  • Amidation : This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory and cancer pathways.

Potential Therapeutic Effects:

  • Anti-inflammatory Properties : The compound may inhibit enzymes responsible for inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest it could suppress cancer cell proliferation, particularly in rapidly dividing cells.

Research Findings

A study assessing various indole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative activities against multiple cancer cell lines, suggesting potential anticancer applications .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung Cancer)5.0
Compound BHeLa (Cervical Cancer)7.5
This compoundMCF7 (Breast Cancer)TBD

Case Studies and Applications

  • Antimicrobial Activity : In vitro studies revealed that certain derivatives of indole, including analogues of this compound, displayed potent activity against Staphylococcus aureus, including MRSA strains, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .
  • Cytotoxicity Studies : Research has shown that compounds related to this indole derivative can exhibit cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. What are the established synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling indole derivatives with substituted propanamide moieties. Key steps include:

  • Indole core preparation : 6-Methoxyindole is synthesized via cyclization or functionalization of precursor amines.
  • Alkylation/amidation : The indole ethyl group is functionalized using reagents like 2-methylpropanoyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Optimization : Reaction temperature (60–100°C), solvent (DMF, DCM), and catalysts (e.g., HATU for amide bond formation) significantly impact yields. For example, HATU-mediated coupling in DMF achieved 72–89% yields in structurally related indole-propanamide syntheses .
Reaction Step Conditions Yield Reference
Amide couplingHATU, DMF, 25°C72–89%
Indole alkylationNaH, THF, 0°C→RT50–70%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm indole ring substitution (e.g., methoxy at C6, ethyl-propanamide at C3). Key signals include δ 7.2–7.6 ppm (indole aromatic protons) and δ 1.2–1.5 ppm (isopropyl methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₁N₂O₂: 273.1603; observed: 273.1608) .
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H) confirm functional groups .

Q. What in vitro assays are used for preliminary biological screening?

  • Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1R affinity, as seen in structurally similar PET tracers) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence/colorimetric readouts .
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (IC₅₀ values reported for related indole-propanamides: 1–10 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent selection : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates.
  • Catalyst tuning : Transition from HATU to cheaper coupling agents (e.g., EDCI/HOBt) with minimal yield loss .
  • Purification : Use of flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) improves purity >95% .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with halogens) to isolate target-specific effects. For example, 4-fluorobenzyl analogs showed enhanced CB1R binding (Kᵢ = 2 nM vs. 10 nM for methoxy) .
  • Assay standardization : Control variables like cell line (HeLa vs. HEK293), serum concentration, and incubation time .

Q. How is this compound utilized in designing PET tracers for neuroimaging?

  • Radiolabeling : Incorporate 18^{18}F into the propanamide moiety (e.g., 18^{18}F-MK-9470) for CB1R imaging in obesity or addiction studies .
  • Biodistribution : Assess brain permeability via logP optimization (target: 2–3) and plasma protein binding assays (<90%) .
Parameter Target Value Method
logP2–3Shake-flask/HPLC
Plasma protein binding<90%Equilibrium dialysis

Q. What computational methods predict metabolic stability?

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the indole ring) .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS for hydroxylated or demethylated products .

Contradictory Data Analysis

Q. Why do pharmacokinetic (PK) profiles vary across animal models?

  • Species differences : Rodents show faster clearance (t₁/₂ = 1–2 hr) vs. primates (t₁/₂ = 4–6 hr) due to cytochrome isoform expression .
  • Formulation : Use of PEGylated nanoparticles in mice increases bioavailability from 30% to 60% .

Methodological Guidelines

Q. How to design SAR studies for optimizing receptor affinity?

  • Scaffold diversification : Synthesize analogs with:
  • Varied alkyl chains on the propanamide (e.g., cyclopropyl, tert-butyl).
  • Substituents on the indole ring (e.g., halogens, nitro groups).
    • Binding assays : Use SPR (surface plasmon resonance) for real-time KD measurements .

Q. What in vivo models evaluate therapeutic potential?

  • Obesity : CB1R knockout mice or diet-induced obese (DIO) models for weight loss efficacy .
  • Neuroprotection : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess cognitive improvement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide
Reactant of Route 2
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N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.